对乙酰氨基酚巯基尿酸盐

描述

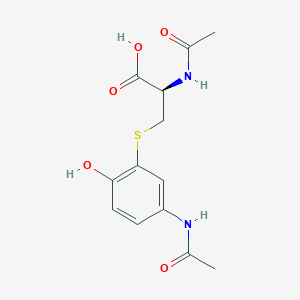

Acetaminophen mercapturate, also known as Paracetamol Mercapturate, is a metabolite of Acetaminophen . It is used in the biological study of urinary antihypertensive drugs .

Synthesis Analysis

Acetaminophen can be synthesized from p-aminophenol . The synthesis involves first solubilizing the water-insoluble amine by converting it into a water-soluble amine hydrochloride, then decolorizing. To acylate the amine, it is necessary first to neutralize the amine hydrochloride, which is accomplished with a sodium acetate buffer, immediately followed by the addition of the acylating agent .Molecular Structure Analysis

The molecular formula of Acetaminophen mercapturate is C13H16N2O5S . The average mass is 312.341 Da and the monoisotopic mass is 312.078003 Da . The molecule has 7 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .Chemical Reactions Analysis

Acetaminophen is metabolized predominantly in the liver, mainly via conjugation to form the sulfate and glucuronide metabolites . At higher doses, an increasing proportion of the dose is metabolized via cytochrome P450 2E1 to form the toxic reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). Detoxication of NAPQI occurs via reaction with glutathione (GSH), and this GSH conjugate is then further metabolized to form first a cysteine and then an N-acetyl cysteine (mercapturate) metabolite APAP NAC .Physical And Chemical Properties Analysis

Acetaminophen mercapturate has a density of 1.4±0.1 g/cm3, a boiling point of 659.5±55.0 °C at 760 mmHg, and a flash point of 352.6±31.5 °C . It has a molar refractivity of 77.9±0.4 cm3, a polar surface area of 141 Å2, and a molar volume of 220.1±5.0 cm3 .科学研究应用

Drug Metabolism Studies

Acetaminophen mercapturate is a metabolite of acetaminophen, which is commonly used in studies of drug metabolism . It is formed when acetaminophen is metabolized in the liver via the cytochrome P450 2E1 enzyme to form the toxic reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). This metabolite is then detoxified via reaction with glutathione (GSH), and this GSH conjugate is further metabolized to form first a cysteine (APAP Cys) and then an N-acetyl cysteine (mercapturate) metabolite APAP NAC .

Toxicology Research

The measurement of acetaminophen and its associated metabolites in plasma provides a valuable means of studying the effects of the drug in both animals and humans . This is particularly important in toxicology research, where understanding the metabolic pathways of drugs and their potential toxic effects is crucial .

Development of Analytical Methods

Acetaminophen mercapturate is often used in the development of analytical methods for the quantification of acetaminophen and its metabolites . For example, a sensitive, validated, UPLC-based bioanalytical research method has been developed for the quantification of acetaminophen and five metabolites in plasma .

Pharmacokinetic Studies

The study of acetaminophen mercapturate can provide valuable information about the pharmacokinetics of acetaminophen. This includes understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .

Neonatal Care Research

Research involving acetaminophen mercapturate is also conducted in the field of neonatal care. For example, exposure to acetaminophen and all its metabolites upon 10, 15, and 20 mg/kg intravenous acetaminophen in very-preterm infants has been investigated .

Nephrotoxicity Studies

Acetaminophen mercapturate is also used in studies investigating nephrotoxicity. For instance, ER stress and apoptosis formed by paracetamol-induced nephrotoxicity have been investigated .

作用机制

Target of Action

Acetaminophen mercapturate, a metabolite of Acetaminophen , primarily targets mitochondrial proteins . These proteins play a crucial role in energy production, cell signaling, and apoptosis. The antipyretic actions of acetaminophen are likely attributed to direct action on heat-regulating centers in the brain .

Mode of Action

It’s known that the hepatotoxicity of acetaminophen results from the production of the reactive metaboliteN-acetyl-p-benzoquinoneimine (NAPQI) . This metabolite can deplete glutathione, react with cellular macromolecules, and initiate cell death .

Biochemical Pathways

Acetaminophen is metabolized in the liver, and to a lesser extent the kidney and intestine, into pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite NAPQI . NAPQI is highly reactive and is primarily responsible for acetaminophen-induced hepatotoxicity . Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine as cysteine and mercapturic acid conjugates .

Pharmacokinetics

After a therapeutic dose, Acetaminophen is mostly converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite NAPQI . Less than 5% of Acetaminophen is excreted unchanged . At supratherapeutic doses of Acetaminophen (more than 4 g/day), the sulfation pathway becomes saturated, while glucuronidation and oxidation increase, and a smaller amount is excreted unchanged .

Result of Action

The production of NAPQI disrupts cellular pathways, providing a source of potential biomarkers of the severity of the damage . Research in this area has provided new diagnostic markers such as the microRNA miR-122 as well as mechanistic biomarkers associated with apoptosis, mitochondrial dysfunction, inflammation, and tissue regeneration .

Action Environment

The action, efficacy, and stability of Acetaminophen and its metabolites can be influenced by various environmental factors. For instance, the metabolism of Acetaminophen can be affected by the individual’s liver function, age, and the presence of other medications

安全和危害

未来方向

Research into Acetaminophen and its metabolites continues to provide new diagnostic markers such as the microRNA miR-122 as well as mechanistic biomarkers associated with apoptosis, mitochondrial dysfunction, inflammation, and tissue regeneration . Furthermore, there have been significant advances in determining the role of both the innate immune system and genetic factors that might predispose individuals to Acetaminophen-mediated toxicity .

属性

IUPAC Name |

(2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPRQNKJGQEICH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966766 | |

| Record name | N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetaminophen mercapturate | |

CAS RN |

52372-86-8 | |

| Record name | Acetaminophen mercapturate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52372-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen mercapturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMINOPHEN MERCAPTURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R86SEU3G6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

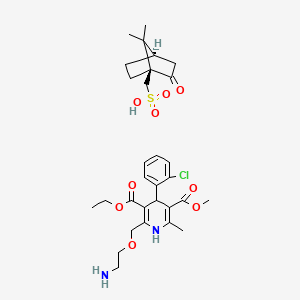

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)

![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)